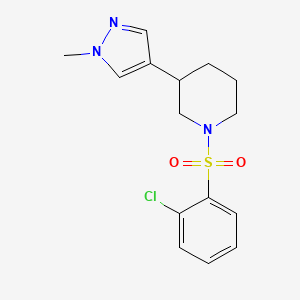
1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a piperidine derivative that has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Inhibition of this enzyme leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-nociceptive properties. It has also been found to have potential as a treatment for neuropathic pain, cancer, and Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine in lab experiments is its ability to inhibit COX-2, which makes it a useful tool for studying inflammation and pain. However, one of the limitations of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine. One area of research involves the development of more potent and selective COX-2 inhibitors. Additionally, further studies are needed to fully understand the potential of this compound as a treatment for neuropathic pain, cancer, and Alzheimer's disease. Finally, the potential toxicity of this compound must be further studied to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been achieved using various methods. One of the commonly used methods involves the reaction of 1-methyl-4-piperidone with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been studied extensively in scientific research for its potential as a therapeutic agent. It has been found to exhibit potent anti-inflammatory and anti-nociceptive properties. Additionally, this compound has been shown to have potential as a treatment for neuropathic pain, cancer, and Alzheimer's disease.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-10-13(9-17-18)12-5-4-8-19(11-12)22(20,21)15-7-3-2-6-14(15)16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAJBHRAFCKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

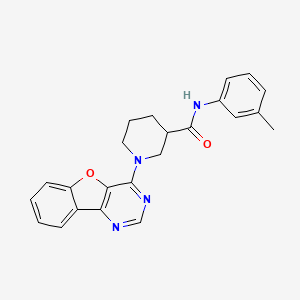
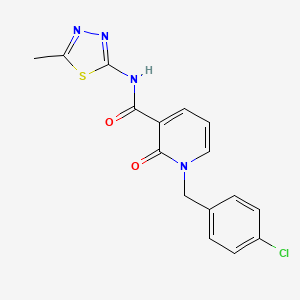
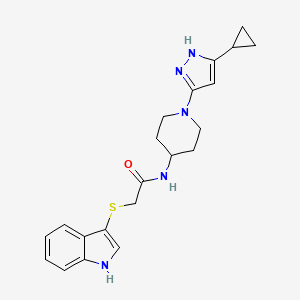
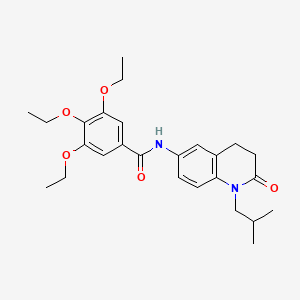


![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)
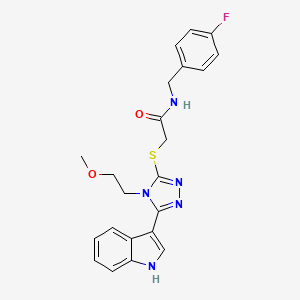
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898341.png)
![N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2898345.png)
